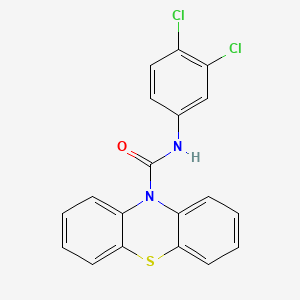
3',4'-Dichloro-10-phenothiazinecarboxanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4’-Dichloro-10-phenothiazinecarboxanilide is a chemical compound that belongs to the phenothiazine class of compounds. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The compound’s structure consists of a phenothiazine core with dichloro substitutions at the 3’ and 4’ positions and a carboxanilide group at the 10 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-10-phenothiazinecarboxanilide typically involves multiple steps, starting with the preparation of the phenothiazine core One common method involves the cyclization of 2-chloroaniline with sulfur and an oxidizing agent to form phenothiazine The dichloro substitutions are introduced via electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions
Industrial Production Methods
Industrial production of 3’,4’-Dichloro-10-phenothiazinecarboxanilide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反应分析
Types of Reactions
3’,4’-Dichloro-10-phenothiazinecarboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Chlorinating agents like chlorine gas or sulfuryl chloride are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, depending on the specific reagents and conditions used.
科学研究应用
3’,4’-Dichloro-10-phenothiazinecarboxanilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as an antipsychotic and antiemetic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3’,4’-Dichloro-10-phenothiazinecarboxanilide involves its interaction with various molecular targets and pathways. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. This modulation helps in alleviating symptoms of psychosis and nausea. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
相似化合物的比较
Similar Compounds
Phenothiazine: The parent compound of 3’,4’-Dichloro-10-phenothiazinecarboxanilide, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities to 3’,4’-Dichloro-10-phenothiazinecarboxanilide.
Uniqueness
3’,4’-Dichloro-10-phenothiazinecarboxanilide is unique due to its specific dichloro substitutions and carboxanilide group, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
属性
CAS 编号 |
101976-44-7 |
|---|---|
分子式 |
C19H12Cl2N2OS |
分子量 |
387.3 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C19H12Cl2N2OS/c20-13-10-9-12(11-14(13)21)22-19(24)23-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)23/h1-11H,(H,22,24) |
InChI 键 |
UIOJLBOEUJVSGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)

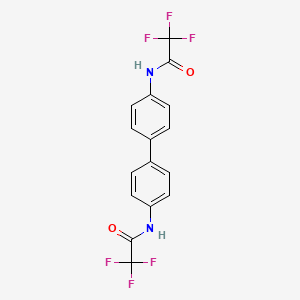
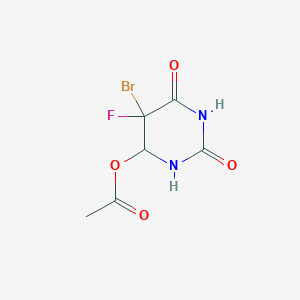
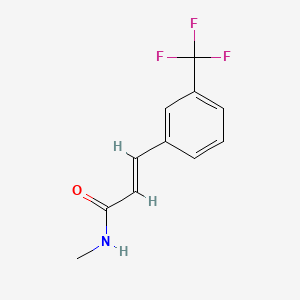
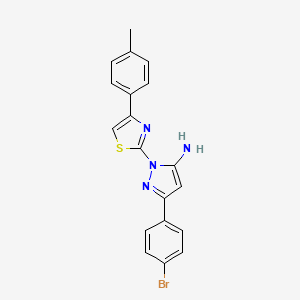
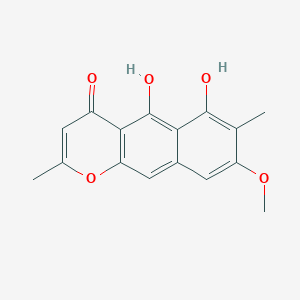
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)
![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)


![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
